Hydrogen Bond Donor Capacity: Target Compound vs. Non-Hydroxylated Isobutyl Analog
The target compound possesses one hydrogen bond donor (the primary -OH group), in contrast to 1-(2-methylpropyl)cyclopropane-1-carbaldehyde, which has zero HBD. This difference is structurally inherent: the target molecular formula is C₈H₁₄O₂ (contains oxygen as hydroxyl), whereas the comparator formula is C₈H₁₄O (oxygen present only in the aldehyde carbonyl) . In fragment-based screening collections, HBD count is a critical determinant of aqueous solubility and polar interactions with biological targets; compounds with HBD = 0 are typically more lipophilic and may exhibit poorer solubility in aqueous assay media [1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 1 (primary alcohol -OH) |
| Comparator Or Baseline | 1-(2-Methylpropyl)cyclopropane-1-carbaldehyde (CAS 1540412-16-5): HBD = 0 |
| Quantified Difference | ΔHBD = +1 for target compound |
| Conditions | Structural analysis based on molecular formula and SMILES notation; target: CC(CO)CC1(C=O)CC1; comparator: CC(C)CC1(C=O)CC1 |
Why This Matters
An additional HBD increases aqueous solubility and enables hydrogen-bond-mediated molecular recognition, which is essential for target engagement in biochemical assays and for formulating screening libraries with adequate solubility.
- [1] OTAVA Ltd. Fragment-Based Library design principles: Rule-of-Three (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3). HAL archive, 2013. Available at: https://hal.univ-lille.fr/ (accessed May 2026). View Source
